molecular formula C20H25BrN2O2 B3481875 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine

Cat. No. B3481875
M. Wt: 405.3 g/mol
InChI Key: PFAAYDKCJPOGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine (BMP) is a compound that belongs to the class of piperazine derivatives. BMP has been found to have potential therapeutic applications due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine may exert its biological effects by interacting with various targets such as serotonin receptors, dopamine receptors, and voltage-gated sodium channels.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has also been found to have antifungal and antibacterial properties by disrupting the cell membrane of microorganisms. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is its potential therapeutic applications in various fields. 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been found to have anticancer, antifungal, and antibacterial properties. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders. However, one of the limitations of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine. One of the future directions is to investigate the potential use of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine in combination with other drugs for the treatment of cancer. Another future direction is to study the mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine in more detail. In addition, further research is needed to explore the potential use of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is a compound that has potential therapeutic applications due to its ability to interact with various biological targets. 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been found to have anticancer, antifungal, and antibacterial properties. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders. Further research is needed to explore the full potential of 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine in various fields.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields. It has been found to have anticancer activity by inhibiting the growth of cancer cells. 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has also been shown to have antifungal and antibacterial properties. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-17(19)15-23-11-9-22(10-12-23)14-16-7-8-20(25-2)18(21)13-16/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAAYDKCJPOGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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